3-Ethoxycarbonyl-3'-iodobenzophenone
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Overview
Description
3-Ethoxycarbonyl-3’-iodobenzophenone, also known as ethyl 3-(3-iodobenzoyl)benzoate, is an organic compound with the molecular formula C16H13IO3 and a molecular weight of 380.18 g/mol . This compound belongs to the class of benzophenone derivatives and is characterized by the presence of an ethoxycarbonyl group and an iodine atom attached to the benzophenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethoxycarbonyl-3’-iodobenzophenone can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
In industrial settings, the production of 3-ethoxycarbonyl-3’-iodobenzophenone may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and reaction conditions can be optimized to achieve high yields and purity. The use of automated reactors and continuous flow processes can further enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxycarbonyl-3’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The benzophenone core can undergo oxidation or reduction reactions to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include substituted benzophenone derivatives with various functional groups replacing the iodine atom.
Oxidation and Reduction Reactions: Products include alcohols or ketones derived from the benzophenone core.
Scientific Research Applications
3-Ethoxycarbonyl-3’-iodobenzophenone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethoxycarbonyl-3’-iodobenzophenone involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom can undergo substitution reactions, while the benzophenone core can participate in oxidation and reduction reactions . These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxycarbonyl-4’-iodobenzophenone: Similar in structure but with the iodine atom at a different position on the benzophenone core.
3-Methoxycarbonyl-3’-iodobenzophenone: Similar but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
3-Ethoxycarbonyl-3’-bromobenzophenone: Similar but with a bromine atom instead of an iodine atom.
Uniqueness
3-Ethoxycarbonyl-3’-iodobenzophenone is unique due to the presence of both an ethoxycarbonyl group and an iodine atom, which confer specific reactivity and properties. The iodine atom makes it particularly suitable for substitution reactions, while the ethoxycarbonyl group provides additional functionalization possibilities .
Properties
IUPAC Name |
ethyl 3-(3-iodobenzoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IO3/c1-2-20-16(19)13-7-3-5-11(9-13)15(18)12-6-4-8-14(17)10-12/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMGWSYCFOZKDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641529 |
Source
|
Record name | Ethyl 3-(3-iodobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-41-6 |
Source
|
Record name | Ethyl 3-(3-iodobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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